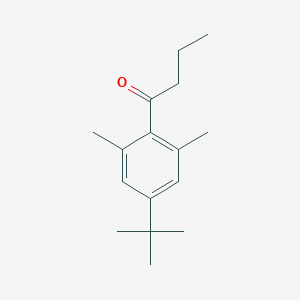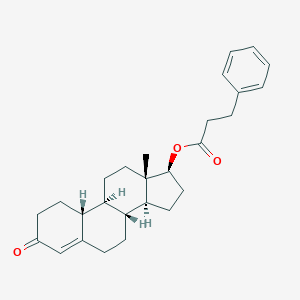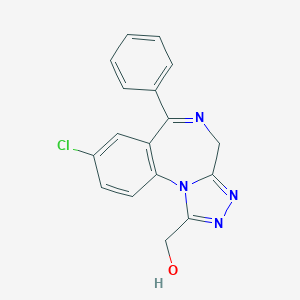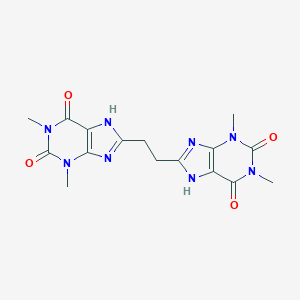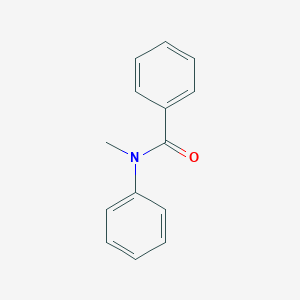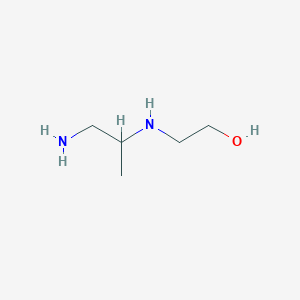
Hydroxyethylpropylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyethylpropylenediamine (HEPD) is a chemical compound that belongs to the family of polyamines. It is a colorless liquid with a molecular weight of 146.22 g/mol. HEPD is widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Hydroxyethylpropylenediamine is not fully understood. It is believed that this compound interacts with biological membranes and disrupts their structure and function. This compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It is also known to bind to DNA and RNA, which may affect their replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. This compound has also been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells. It has been suggested that this compound may have potential therapeutic applications in the treatment of cancer and infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydroxyethylpropylenediamine has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. This compound is also relatively non-toxic and has low environmental impact. However, this compound has some limitations for lab experiments. It is a reactive compound that can react with other chemicals in the lab, which may affect the experimental results. This compound also has a short half-life, which means that it may degrade quickly in biological systems.
Direcciones Futuras
Hydroxyethylpropylenediamine has many potential future directions in scientific research. It can be used as a building block for the synthesis of new polymers and biomaterials. This compound can also be used as a chelating agent for the removal of heavy metals from contaminated soil and water. Additionally, this compound has potential applications in the treatment of cancer and infectious diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Métodos De Síntesis
Hydroxyethylpropylenediamine is synthesized by the reaction of propylene oxide with ethylenediamine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation. The yield of this compound depends on the reaction conditions, such as temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
Hydroxyethylpropylenediamine is widely used in scientific research as a reagent for the synthesis of polymers, surfactants, and other organic compounds. It is also used as a crosslinking agent for the preparation of hydrogels and other biomaterials. This compound has been studied extensively for its antifungal, antibacterial, and antiviral properties. It has also been used as a chelating agent for the removal of heavy metals from wastewater.
Propiedades
Número CAS |
10138-74-6 |
|---|---|
Fórmula molecular |
C5H14N2O |
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
2-(1-aminopropan-2-ylamino)ethanol |
InChI |
InChI=1S/C5H14N2O/c1-5(4-6)7-2-3-8/h5,7-8H,2-4,6H2,1H3 |
Clave InChI |
QLSQYTKEUVPIJA-UHFFFAOYSA-N |
SMILES |
CC(CN)NCCO |
SMILES canónico |
CC(CN)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,2'-Bipyridine]-5-carboxylic acid](/img/structure/B159150.png)

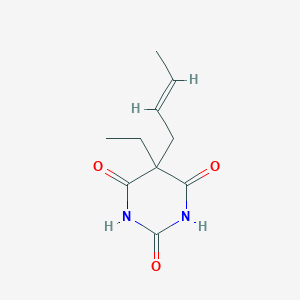
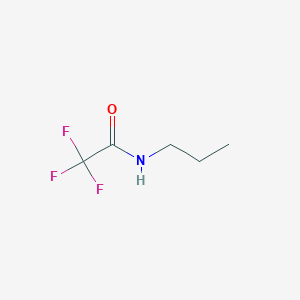
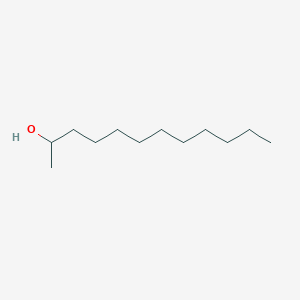
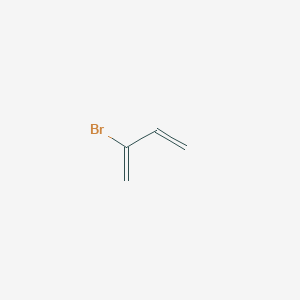
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
